Product packaging for Licarbazepine(Cat. No.:CAS No. 29331-92-8)

Licarbazepine

Cat. No.: B1675244
CAS No.: 29331-92-8
M. Wt: 254.28 g/mol
InChI Key: BMPDWHIDQYTSHX-UHFFFAOYSA-N
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Description

Overview of Licarbazepine's Research Significance

This compound, also known as 10-hydroxycarbazepine or the monohydroxy derivative (MHD), is a significant chemical compound in academic research, primarily recognized as the major active metabolite of oxcarbazepine (B1677851) and esthis compound (B1671253) acetate (B1210297). taylorandfrancis.comwikipedia.orgnih.gov Its chemical structure features a dibenzazepine (B1670418) nucleus with a carbamoyl (B1232498) substituent at the azepine nitrogen and a hydroxyl group at the C-10 position. nih.gov Research into this compound focuses on its role in the pharmacological activity of its prodrugs, its distinct properties compared to related compounds like carbamazepine (B1668303), and its potential implications in various neurological conditions, particularly epilepsy. taylorandfrancis.comtandfonline.comresearchgate.net Studies highlight its voltage-gated sodium channel blocking properties, which are considered central to its anticonvulsant effects. nih.govtandfonline.comrndsystems.comfrontiersin.org Furthermore, research explores the differences in activity and pharmacokinetic profiles between its enantiomers, S-licarbazepine (esthis compound) and R-licarbazepine. researchgate.netfrontiersin.orgneupsykey.comnih.gov

Historical Context of Dibenzazepine Derivatives in Neuropharmacology

The history of dibenzazepine derivatives in neuropharmacology dates back to the discovery and synthesis of carbamazepine in 1953. d-nb.info Initially developed for the treatment of trigeminal neuralgia, carbamazepine's anticonvulsant properties were identified in the early 1960s, leading to its approval as an antiepileptic drug. d-nb.info Carbamazepine, characterized by a dibenzazepine nucleus with a 5-carboxamide substituent, became a widely used medication for epilepsy and other neurological and psychiatric conditions. tandfonline.comd-nb.infonih.gov

The development of oxcarbazepine in the 1980s represented an effort to address some of the pharmacokinetic and tolerability issues associated with carbamazepine. tandfonline.com Oxcarbazepine, a keto analog of carbamazepine with a ketone substitution at the 10-position, was designed as a prodrug that is rapidly metabolized to its active monohydroxy derivative, this compound. taylorandfrancis.comwikipedia.orgtandfonline.com This metabolic pathway avoids the formation of the epoxide metabolite of carbamazepine, which is implicated in some of its adverse effects and drug interactions. wikipedia.orgtandfonline.comresearchgate.nettandfonline.com

Esthis compound acetate, a third-generation compound, was subsequently developed as an acetate derivative of esthis compound, the S-enantiomer of this compound. tandfonline.comfrontiersin.org This development aimed to provide a compound that is stereoselectively metabolized primarily to the presumably more effective and better-tolerated S-licarbazepine. researchgate.netnih.govamrhasanneuro.com The research trajectory of dibenzazepine derivatives thus shows a progression from carbamazepine to oxcarbazepine and then to esthis compound acetate, with a focus on modifying the metabolic profile and improving the therapeutic index, heavily involving the study of this compound as the key active species. taylorandfrancis.comtandfonline.comresearchgate.net

This compound as a Monohydroxy Derivative: Research Implications

The characterization of this compound as the monohydroxy derivative (MHD) and primary active metabolite of oxcarbazepine and esthis compound acetate has significant implications for research in neuropharmacology. taylorandfrancis.comwikipedia.orgnih.gov Since oxcarbazepine is rapidly and almost completely metabolized to this compound, the pharmacological effects observed after oxcarbazepine administration are primarily attributed to this compound. taylorandfrancis.comwikipedia.org Similarly, esthis compound acetate is quickly hydrolyzed to S-licarbazepine, which accounts for the majority of the circulating active substance. researchgate.netfrontiersin.orgnih.gov

Research focusing directly on this compound, rather than solely on its prodrugs, allows for a more precise understanding of the mechanisms underlying its activity. Studies have shown that this compound, like carbamazepine and oxcarbazepine, exerts its primary action by blocking voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes. nih.govtandfonline.comrndsystems.comfrontiersin.orgneupsykey.com However, research also explores subtle differences in the mechanism of action. For instance, while carbamazepine primarily affects fast sodium channel inactivation, S-licarbazepine is thought to enhance slow inactivation. tandfonline.comresearchgate.net This difference in modulating sodium channel inactivation kinetics is a key area of research to understand the distinct pharmacological profiles of these compounds. tandfonline.comfrontiersin.orgresearchgate.netbiorxiv.org

The study of this compound as the active metabolite is also crucial for understanding drug-drug interactions and pharmacokinetic variability. Unlike carbamazepine, which is a strong inducer of cytochrome P450 enzymes, this compound's metabolism via reduction and glucuronidation is less prone to significant enzymatic induction or inhibition, contributing to a more favorable drug interaction profile for oxcarbazepine and esthis compound acetate. wikipedia.orgtandfonline.comneupsykey.com Research continues to investigate the precise metabolic pathways and potential for interactions involving this compound. wikipedia.orgtandfonline.com

Detailed research findings on this compound's effects on specific voltage-gated sodium channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.6, NaV1.7, NaV1.8, NaV1.5) contribute to understanding its mechanism at a molecular level and its potential in channelopathy-related disorders. frontiersin.orgbiorxiv.org Studies utilizing techniques like patch clamp recording provide quantitative data on its effects on channel kinetics and voltage dependence. frontiersin.org

Here is a table summarizing some research findings on the effects of S-Licarbazepine on NaV1.5 channels:

Cell LineCompoundConcentrationEffect on Inactivation V½p-valuen
MDA-MB-231ESL (S-Lic)300 µMHyperpolarized (-80.6 to -86.7 mV)< 0.00113
HEK-NaV1.5ESL (S-Lic)300 µMHyperpolarized (-78.2 to -88.3 mV)< 0.00110

Data extracted from search result frontiersin.org. Note: ESL is rapidly hydrolyzed to S-licarbazepine.

This type of data is instrumental in elucidating the specific ion channel targets and modulatory effects of this compound and its enantiomers, guiding further research into their therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O2 B1675244 Licarbazepine CAS No. 29331-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865484
Record name Licarbazepine
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29331-92-8
Record name Licarbazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29331-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarbazepine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licarbazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICARBAZEPINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Neurobiological Research of Licarbazepine

Enantiomeric Research: (R)-Licarbazepine and (S)-Licarbazepine (Eslicarbazepine)

This compound exists as a racemic mixture, comprising two enantiomers: (R)-Licarbazepine and (S)-Licarbazepine. wikipedia.org The (S)-enantiomer is also known as esthis compound (B1671253). frontiersin.orgwikipedia.orgnih.gov

Differential Blood-Brain Barrier Penetration of Enantiomers

Research indicates that the enantiomers of this compound exhibit differential penetration of the blood-brain barrier. (S)-Licarbazepine has shown improved blood-brain barrier penetration compared to (R)-Licarbazepine in studies. frontiersin.orgresearchgate.netscispace.com This differential penetration contributes to the higher concentration and predominant activity of the (S)-enantiomer in the central nervous system. researchgate.net

Based on available research, a comparison of the enantiomers regarding blood-brain barrier penetration can be summarized as follows:

EnantiomerBlood-Brain Barrier PenetrationSource
(S)-LicarbazepineImproved penetration frontiersin.orgresearchgate.netscispace.com
(R)-LicarbazepineLower penetration frontiersin.orgresearchgate.netscispace.com

Mechanisms of Action Research

The primary mechanism of action attributed to this compound, particularly its active (S)-enantiomer (esthis compound), involves the modulation of voltage-gated sodium channels (VGSCs). nih.govdrugbank.comnih.govpatsnap.comnih.govmedchemexpress.comnih.gov This action is crucial in dampening neuronal excitability, which is implicated in conditions like epilepsy. researchgate.net

Voltage-Gated Sodium Channel Modulation

This compound and esthis compound exert their effects by interacting with VGSCs, which are essential for the initiation and propagation of action potentials in neurons. patsnap.com By modulating the function of these channels, they can inhibit repetitive neuronal firing. drugbank.compatsnap.com

Studies have demonstrated that esthis compound and (S)-Licarbazepine inhibit both transient and persistent sodium currents. nih.govnih.govresearchgate.netfrontiersin.org The transient sodium current (INaT) is involved in the rapid depolarization phase of the action potential, while the persistent sodium current (INaP) represents a small fraction of channels that remain open, contributing to sustained neuronal firing. uni-bonn.de Inhibition of these currents contributes to the anticonvulsant effects. nih.govnih.govresearchgate.netfrontiersin.org

Research findings on the inhibition of transient and persistent Na+ currents by esthis compound and (S)-Licarbazepine:

CompoundEffect on Transient Na+ CurrentEffect on Persistent Na+ CurrentSource
Esthis compoundInhibitoryInhibitory nih.govnih.govresearchgate.netfrontiersin.org
(S)-LicarbazepineInhibitoryInhibitory nih.govnih.govresearchgate.netfrontiersin.org

This compound and esthis compound influence the voltage-dependence of fast inactivation of sodium channels. Some studies indicate that esthis compound and (S)-Licarbazepine can hyperpolarize the voltage-dependence of fast inactivation. nih.govnih.govresearchgate.netbiorxiv.org This means that the channels are more likely to enter the fast inactivated state at more negative membrane potentials, reducing their availability for subsequent activation and thus limiting neuronal firing. nih.govnih.govresearchgate.netbiorxiv.org

However, it is important to note that some research highlights a difference in the effect on fast inactivation compared to older dibenzazepines like carbamazepine (B1668303) and oxcarbazepine (B1677851). Esthis compound is reported to primarily enhance the slow inactivation of voltage-gated sodium channels and does not significantly alter fast inactivation in the same way as carbamazepine and oxcarbazepine. frontiersin.orgmedchemexpress.comresearchgate.netsemanticscholar.orgnih.gov Despite this, some studies, particularly those investigating the NaV1.5 isoform, have observed a hyperpolarizing shift in the voltage-dependence of fast inactivation induced by esthis compound and (S)-Licarbazepine. nih.govnih.govresearchgate.net

Research findings on the effect on voltage-dependence of fast inactivation:

CompoundEffect on Voltage-Dependence of Fast InactivationSource
Esthis compoundCan hyperpolarize (especially for NaV1.5) nih.govnih.govresearchgate.net
(S)-LicarbazepineCan hyperpolarize (especially for NaV1.5) nih.govnih.govresearchgate.netbiorxiv.org
Esthis compoundDoes not significantly alter (compared to CBZ/OXC) frontiersin.orgmedchemexpress.comresearchgate.netsemanticscholar.orgnih.gov
Effects on Recovery from Channel Inactivation

Research indicates that S-licarbazepine slows the recovery from sodium channel inactivation. nih.govnih.gov This effect contributes to the reduction of persistent sodium current, a slow-inactivating component. nih.gov Studies using N1E-115 neuroblastoma cells expressing neuronal voltage-gated sodium channel (VGSC) subtypes, including NaV1.1, NaV1.2, NaV1.3, NaV1.6, and NaV1.7, have shown that S-licarbazepine has a voltage-dependent inhibitory effect on the Na+ current and slows the recovery from channel inactivation. nih.govnih.gov However, some studies in dentate gyrus granule cells (DGCs) from control and epileptic rats, as well as human temporal lobe epilepsy patients, found negligible effects of S-licarbazepine on entry into and recovery from slow inactivation, even at high concentrations. nih.gov More pronounced effects were observed on the voltage dependence of slow inactivation in these studies. nih.gov

Specific Sodium Channel Isoform (e.g., NaV1.5, NaV1.6) Inhibition Studies

S-licarbazepine has been shown to inhibit various voltage-gated sodium channel isoforms. Studies have investigated its effects on NaV1.1, NaV1.2, NaV1.3, NaV1.6, and NaV1.7 in N1E-115 neuroblastoma cells. nih.govnih.gov More recently, research has highlighted the potent inhibitory effects of S-licarbazepine on the NaV1.5 isoform, which is endogenously expressed in MDA-MB-231 breast carcinoma cells and stably over-expressed in HEK-293 cells. nih.govnih.gov This inhibition of NaV1.5 includes effects on transient and persistent Na+ current, hyperpolarization of the voltage-dependence of fast inactivation, and slowing of the recovery from channel inactivation. nih.govnih.gov

Regarding NaV1.6, S-licarbazepine strongly enhances the slow inactivation of both wild-type NaV1.6 channels and certain gain-of-function NaV1.6 variants linked to neuropsychiatric disorders. biorxiv.org It also has a less pronounced effect on fast inactivation. biorxiv.org Studies in dentate gyrus granule cells have indicated that S-licarbazepine's effects on slow inactivation voltage dependence are observed in NaV1.2 and NaV1.6 subunits but not in NaV1.1 and NaV1.3 subunits. nih.gov

Binding Affinity Research for Voltage-Gated Sodium Channels

S-licarbazepine exhibits enhanced binding selectivity to the inactive state of voltage-gated sodium channels. biorxiv.org Compared to carbamazepine and oxcarbazepine, S-licarbazepine has a lower affinity for VGSCs in the resting state, which may contribute to a potentially improved therapeutic window. nih.gov Its affinity for the inactivated state of NaV1.7 and NaV1.8 channels has been shown to be significantly higher than that of R-licarbazepine. nih.gov

T-Type Calcium Channel Inhibition Studies

In addition to its primary effects on sodium channels, S-licarbazepine has been shown to inhibit T-type calcium channels. drugbank.comnih.govresearchgate.net Studies using human CaV3.2 channels stably expressed in HEK 293 cells demonstrated that S-licarbazepine potently inhibited CaV3.2 calcium peak currents. aesnet.org The inhibition curves suggested a two-site binding model, with a high-affinity block occurring at lower concentrations and a further block at higher concentrations. aesnet.org Esthis compound (S-licarbazepine) effectively inhibits both high and low affinity CaV3.2 inward currents with higher affinity than R-licarbazepine or oxcarbazepine. aesnet.org

Table 1: Inhibition of hCaV3.2 Calcium Peak Currents by this compound and Related Compounds aesnet.org

CompoundHigh Affinity IC50 (µM)Low Affinity IC50 (µM)
Esthis compound0.4362.61
R-Licarbazepine6.54883.10
Oxcarbazepine>30 (devoid of effect up to 30 µM)-

Note: Oxcarbazepine showed no marked effect on hCaV2.1 calcium peak currents. aesnet.org

Modulation of Glutamatergic Excitatory Postsynaptic Potentials (EPSPs)

This compound has been reported to produce dose-dependent inhibition of glutamatergic excitatory postsynaptic potentials (EPSPs). rndsystems.comtocris.com This modulation of excitatory neurotransmission is considered one of the mechanisms by which antiepileptic drugs can reduce neuronal excitability. nih.govucdavis.eduucdavis.edudovepress.com

Interaction with GABAA Receptor Currents

Studies have investigated this compound's interaction with GABAA receptor currents. Research indicates that this compound exhibits minor potentiation of GABAA receptor currents. rndsystems.comtocris.com In contrast to carbamazepine, which has been reported to potentiate GABAA currents, esthis compound (S-licarbazepine) was found to be largely devoid of effects upon submaximal GABA currents in Ltk cells expressing human α1β2γ2, α2β2γ2, α3β2γ2, or α5β2γ2 GABAA receptors. nih.govresearchgate.net A slight decrease was observed with esthis compound (250 µmol/L) on α2β2γ2 receptors. researchgate.net

Neuroprotective Properties Investigations

This compound acetate (B1210297) and its active metabolite, S-licarbazepine, have been investigated for potential neuroprotective properties. nih.govontosight.ai The class of dibenzazepine (B1670418) derivatives, to which this compound belongs, is known for possessing neuroprotective attributes. ontosight.ai While the precise mechanisms are still under investigation, it is suggested that the modulation of voltage-gated sodium channels and potentially other ion channels and neurotransmitter systems by this compound may contribute to these effects. ontosight.ai

Neurobiological Effects Beyond Ion Channel Modulation

Modulation of Neuronal Excitability Research

This compound, particularly its S-enantiomer (esthis compound), has been shown to modulate neuronal excitability. This modulation extends beyond simply blocking voltage-gated sodium channels. Studies have investigated its effects on different neuronal states and in the presence of specific genetic variants affecting ion channels nih.govbiorxiv.orgbiorxiv.org.

Research using primary transfected neurons has revealed that S-licarbazepine can modulate both variant-associated hyperexcitability and hypoexcitability related to SCN8A variants nih.govbiorxiv.org. This suggests a more nuanced interaction with neuronal function than a simple inhibitory effect. For instance, one study found that S-licarbazepine could modulate neuronal excitability even in a variant (A1622D) that resulted in decreased neuronal firing despite exhibiting biophysical gain-of-function characteristics biorxiv.orgbiorxiv.org. This indicates that the compound's influence on excitability is not solely dependent on reversing gain-of-function mechanisms biorxiv.org.

Data from in vitro studies using neuroblastoma cells and murine primary hippocampal neuron cultures have provided insights into these modulatory effects. nih.govbiorxiv.orgbiorxiv.org.

Effects on Abnormal Neuronal Firing and Hyperexcitability

This compound and its active forms are known to reduce abnormal neuronal firing and hyperexcitability, which are hallmarks of conditions like epilepsy ontosight.aipatsnap.com. This is primarily achieved through their interaction with voltage-gated sodium channels, specifically by stabilizing the inactivated state of these channels and preventing their return to an activated state, thus limiting sustained repetitive neuronal firing tandfonline.comresearchgate.netpatsnap.com.

Studies have shown that S-licarbazepine enhances the slow inactivation of voltage-gated sodium channels, which is believed to dampen neuronal excitability researchgate.netnih.gov. This mechanism differs from some older sodium channel blockers that primarily affect fast inactivation researchgate.netnih.gov. By preferentially targeting the slow-inactivated state, this compound is thought to be more effective in controlling the rapid firing associated with epileptic discharges while having less impact on normal neuronal signaling patsnap.com. This selective inhibition contributes to its ability to reduce abnormal neuronal firing researchgate.netpatsnap.com.

Research has also explored the effects of S-licarbazepine on specific voltage-gated sodium channel isoforms, such as NaV1.5, showing inhibition of both transient and persistent sodium currents and modulation of inactivation kinetics researchgate.netfrontiersin.orgresearchgate.net.

Impact on Neurotransmitter Systems

Beyond their primary effects on ion channels, dibenzazepine carboxamides, including those related to this compound, have been suggested to influence neurotransmitter systems ontosight.airesearchgate.net. While the modulation of voltage-gated sodium channels is the most well-characterized mechanism, there is evidence suggesting broader effects.

Some research indicates that compounds like esthis compound may modulate the release of neurotransmitters such as glutamate (B1630785) patsnap.com. Glutamate is the primary excitatory neurotransmitter, and its excessive release is linked to seizure activity patsnap.com. By stabilizing neuronal membranes and inhibiting sodium channels, this compound may indirectly reduce excessive glutamate release, contributing to its anti-epileptic effects patsnap.com.

Preclinical Research and Disease Models

In Vitro Model Studies

Licarbazepine, primarily through its active S-enantiomer, S-licarbazepine, has been a subject of investigation in neuroblastoma cell lines to elucidate its mechanism of action on neuronal voltage-gated sodium channels (VGSCs). The N1E-115 murine neuroblastoma cell line, which endogenously expresses several VGSC subtypes including NaV1.1, NaV1.2, NaV1.3, NaV1.6, and NaV1.7, has been utilized in these studies. doaj.org Research has demonstrated that S-licarbazepine exerts a voltage-dependent inhibitory effect on the sodium current in these cells. doaj.orgresearchgate.netnih.gov This inhibitory action is a key component of its anticonvulsant activity. nih.gov

The ND7/23 cell line, a rodent neuroblastoma, is another relevant model for studying neuronal ion channels. nih.govnih.govresearchgate.net This cell line is known to express transcripts for NaV1.2, NaV1.3, NaV1.6, and NaV1.7, with functional studies confirming that the predominant channels contributing to the macroscopic sodium current are NaV1.7 (approximately 65%) and NaV1.6 (approximately 20%). nih.govresearchgate.net While these cells are a valuable tool for investigating compounds that target these specific channel subtypes, detailed studies focusing specifically on the effects of this compound on ND7/23 cells are not extensively documented in the reviewed literature.

Below is a summary of the key findings in the N1E-115 cell line investigations.

Cell LineKey Findings
N1E-115 S-licarbazepine demonstrates a voltage-dependent inhibition of Na+ currents.
This cell line expresses multiple neuronal VGSC subtypes (NaV1.1, NaV1.2, NaV1.3, NaV1.6, NaV1.7). doaj.org
The inhibitory effect is considered a primary mechanism for its anticonvulsant properties. nih.gov

To investigate the specificity of this compound's interaction with sodium channel isoforms, researchers have utilized human embryonic kidney (HEK-293) cells engineered to over-express specific channel subtypes. One such study focused on the cardiac NaV1.5 isoform, which is not a primary target for anticonvulsant action but is important for understanding potential cardiac effects. researchgate.netnih.gov

In HEK-293 cells stably over-expressing the "adult" splice variant of NaV1.5, both S-licarbazepine and its parent compound, Esthis compound (B1671253) acetate (B1210297), were found to inhibit the NaV1.5 channel. researchgate.netnih.gov The findings demonstrated that these compounds inhibit both the transient and persistent components of the Na+ current. researchgate.netnih.gov Furthermore, they were shown to hyperpolarize the voltage-dependence of fast inactivation and slow the recovery from channel inactivation. researchgate.netnih.gov These results highlight a potent inhibitory effect on the NaV1.5 isoform. researchgate.netnih.gov

The table below summarizes the electrophysiological effects of S-licarbazepine on NaV1.5 channels in HEK-293 cells.

ParameterEffect of S-licarbazepine
Transient Na+ Current Inhibition researchgate.netnih.gov
Persistent Na+ Current Inhibition researchgate.netnih.gov
Voltage-Dependence of Fast Inactivation Hyperpolarizing shift researchgate.netnih.gov
Recovery from Inactivation Slowed researchgate.netnih.gov

Primary neuronal cultures, particularly from the hippocampus, offer a valuable in vitro system that closely mimics the physiological environment of the brain, allowing for the study of drug effects on neuronal network activity. frontiersin.orgexplorationpub.comnih.govresearchgate.net These cultures contain a mix of excitatory and inhibitory neurons and glial cells, forming complex synaptic networks. explorationpub.com While these models are widely used to investigate the effects of antiepileptic drugs on neuronal firing and bursting activity, specific research detailing the direct effects of this compound on primary murine hippocampal neuron cultures is not prominently available in the reviewed scientific literature. Studies on the structurally related compound Carbamazepine (B1668303) have shown that it can significantly reduce both spontaneous and induced neuronal firing in such cultures. frontiersin.org

In Vivo Animal Model Studies

This compound, often studied via its prodrug Esthis compound acetate (ESL), has demonstrated significant anticonvulsant properties across a range of in vivo epilepsy models. These models are designed to represent different aspects of human epilepsy, from generalized tonic-clonic seizures to more complex partial seizures.

Maximal Electroshock (MES) Test: This model is used to screen for drugs effective against generalized tonic-clonic seizures. mdpi.commeliordiscovery.com Both ESL and its active metabolite, esthis compound, have shown dose-dependent protection against MES-induced seizures in mice. nih.govresearchgate.net The median effective dose (ED50) for ESL in this model has been reported to be 23.0 mg/kg. nih.gov

6 Hz Psychomotor Seizure Model: This model is considered a valuable tool for identifying agents that may be effective against therapy-resistant partial seizures. nih.govmeliordiscovery.comresearchgate.net ESL has been evaluated in the 6 Hz test and has shown protective effects, contributing to its profile as a broad-spectrum anticonvulsant. nih.govfu-berlin.de

Amygdala Kindling Model: Kindling is a phenomenon where repeated subconvulsive electrical stimulation of a brain region, such as the amygdala, leads to the development of progressively more severe seizures. mdpi.comaesnet.orgnih.gov This model is particularly relevant for studying temporal lobe epilepsy. ESL has been shown to dose-dependently increase the focal seizure threshold and reduce seizure severity in the amygdala kindling model. nih.govnih.gov Moreover, both ESL and esthis compound, but not R-licarbazepine, inhibited the acquisition of kindling, suggesting a potential disease-modifying effect. nih.govnih.gov

Pilocarpine Model: The administration of pilocarpine, a muscarinic agonist, induces status epilepticus and subsequent spontaneous recurrent seizures, modeling features of human temporal lobe epilepsy. nih.govmiami.edumeliordiscovery.com In studies using this model, esthis compound was effective in inhibiting the firing of dentate granule cells from epileptic rats, suggesting it may overcome cellular resistance mechanisms that limit the efficacy of other antiepileptic drugs like Carbamazepine. nih.gov

The following table summarizes the efficacy of Esthis compound Acetate (ESL) and its metabolites in various epilepsy models.

Epilepsy ModelCompound(s) TestedKey Findings
Maximal Electroshock (MES) ESL, Esthis compoundDose-dependent protection against seizures; ED50 for ESL was 23.0 mg/kg. nih.gov
6 Hz Psychomotor Seizure ESL, Esthis compoundDemonstrated anticonvulsant properties. nih.gov
Amygdala Kindling ESL, Esthis compound, R-licarbazepineESL and Esthis compound increased seizure threshold and inhibited kindling acquisition; R-licarbazepine was ineffective. nih.govnih.gov
Pilocarpine Esthis compoundInhibited neuronal firing in dentate granule cells from epileptic rats. nih.gov

The potential analgesic effects of this compound have been investigated in preclinical models of neuropathic pain, a type of chronic pain caused by damage or disease affecting the somatosensory nervous system. nih.govresearchgate.netdrugbank.com These studies often use the prodrug Esthis compound acetate (ESL) for administration.

In a streptozotocin-induced diabetic neuropathy model in mice, a common model for painful diabetic neuropathy, ESL exhibited significant and dose-dependent antinociceptive effects. nih.govresearchgate.netdrugbank.com This suggests its potential utility in managing this type of neuropathic pain. clinicaltrials.gov

Further research has explored its efficacy in other pain models, such as the orofacial formalin test in mice, which models trigeminal pain. nih.govresearchgate.net In this model, ESL also demonstrated significant antinociceptive effects, particularly in the inflammatory phase of the test. nih.govresearchgate.net Investigations into the mechanism of action in this model revealed that the antinociceptive effect of ESL is mediated, at least in part, by the involvement of 5-HT1B/1D serotonergic and CB1/CB2 cannabinoid receptors. nih.govresearchgate.net

This table outlines the findings from preclinical studies of Esthis compound Acetate (ESL) in pain models.

Pain ModelKey Findings
Streptozotocin-Induced Diabetic Neuropathy ESL produced significant, dose-dependent antinociceptive effects. nih.govresearchgate.netdrugbank.com
Orofacial Formalin Test (Trigeminal Pain) ESL showed significant antinociceptive activity. nih.govresearchgate.net
The analgesic effect involves 5-HT1B/1D serotonergic and CB1/CB2 cannabinoid receptors. nih.govresearchgate.net

Anxiety Models

Direct preclinical research focusing specifically on this compound in established animal models of anxiety, such as the elevated plus-maze or fear-potentiated startle tests, is not extensively detailed in publicly available literature. Much of the understanding of its potential anxiolytic properties is inferred from clinical observations of its prodrugs, Oxcarbazepine (B1677851) and Esthis compound acetate, and from studies on the parent compound, Carbamazepine.

For instance, a retrospective chart review of children and adolescents prescribed Oxcarbazepine for various psychiatric indications found that a majority of patients experienced clinically significant control of symptoms including anxiety, with over 80% achieving at least maintenance symptom control nih.gov. While this represents clinical experience rather than a formal preclinical model, it suggests a basis for investigating anxiolytic effects.

Further supporting this hypothesis, the related compound Carbamazepine has demonstrated anxiolytic effects in preclinical models. In a study using the elevated plus-maze with rats, Carbamazepine was shown to increase the percentage of entries and time spent in the open arms of the maze, which is indicative of an anxiolytic effect nih.gov. This effect was achieved without altering the total number of arm entries, suggesting the anxiolytic action was specific and not due to a general change in motor activity nih.gov. Given that this compound shares a core mechanism of action with Carbamazepine—blockade of voltage-gated sodium channels—it is hypothesized that it may exert similar effects on anxiety-like behaviors. However, post-hoc analysis of clinical trials with Esthis compound acetate for focal seizures has noted that anxiety and depression were among the most frequently reported psychiatric treatment-emergent adverse events, complicating a simple extrapolation from preclinical models to clinical effects researchgate.netnih.gov.

Other Neurological Disorder Models

In contrast to anxiety, the efficacy of this compound's prodrugs has been more extensively evaluated in preclinical models of other neurological disorders, particularly neuropathic pain. These studies provide a strong preclinical basis for its potential use as an analgesic.

Research has demonstrated the antinociceptive effects of Oxcarbazepine and Esthis compound acetate in various animal models that simulate human neuropathic pain conditions. These models include those for diabetic neuropathy, trigeminal pain, and visceral pain. The consistent findings across these studies highlight the potential of the active metabolite, this compound, in modulating pain pathways.

For example, studies in streptozotocin (B1681764) (STZ)-induced diabetic models in both rats and mice, which mimic painful diabetic neuropathy, found that Oxcarbazepine produced significant antinociceptive effects nih.govresearchgate.net. Similarly, Esthis compound acetate showed dose-dependent antinociceptive effects in a mouse model of STZ-induced diabetic neuropathy nih.gov. The efficacy in these models suggests that this compound can alleviate the thermal and mechanical hyperalgesia characteristic of this condition nih.govresearchgate.net.

Furthermore, in a model of trigeminal pain (the orofacial formalin test), Esthis compound acetate exhibited significant, dose-dependent antinociceptive effects during the inflammatory phase of the test nih.gov. Research into the mechanism of this effect suggests the involvement of serotonergic (5-HT1B/1D) and cannabinoid (CB1/CB2) receptor systems nih.govdrugbank.com.

The table below summarizes key findings from preclinical studies on this compound's prodrugs in various pain models.

Prodrug TestedDisorder ModelAnimalKey FindingsReference
OxcarbazepinePainful Diabetic Neuropathy (STZ-induced)Rats & MiceDemonstrated facilitated antinociceptive effects; effective against mechanical and thermal hyperalgesia. nih.govresearchgate.net
OxcarbazepineInflammatory Pain (Carrageenan-induced)RatsIncreased the nociceptive threshold, indicating an analgesic action. nih.govresearchgate.net
Esthis compound AcetateNeuropathic Pain (STZ-induced diabetic neuropathy)MiceExhibited significant, dose-dependent antinociceptive effects in the tail-flick test. nih.gov
Esthis compound AcetateTrigeminal Pain (Orofacial formalin test)MiceShowed significant antinociceptive effects in the second phase of the test. nih.govdrugbank.com
Esthis compound AcetateVisceral Pain (Writhing test)MiceProduced significant and dose-dependent antinociceptive effects. nih.gov

Translational Research from Preclinical Findings to Clinical Hypotheses

The process of translating preclinical findings into viable clinical hypotheses is a critical step in drug development. For this compound, this translation is most evident in the area of neuropathic pain, where a clear path from preclinical models to clinical investigation has been established.

The rationale for investigating Esthis compound acetate (and by extension, its active metabolite this compound) in neuropathic pain is explicitly built upon preclinical evidence. The clinical development program for treating diabetic neuropathic pain was founded on two key pillars: the known efficacy of other sodium channel blockers like Carbamazepine in treating neuropathic pain conditions, and supportive preclinical data from animal models clinicaltrials.gov. This demonstrates a direct "bench-to-bedside" approach, where positive results in models of diabetic neuropathy and other pain states created the hypothesis that the drug would be effective in humans with similar conditions nih.govclinicaltrials.gov. This hypothesis led to the initiation of clinical trials designed to assess the efficacy and safety of Esthis compound acetate specifically for the treatment of diabetic neuropathic pain clinicaltrials.gov.

While clinical trial results for Oxcarbazepine in neuropathic pain have been mixed, with some reviews finding limited evidence to conclusively support its effectiveness, the preclinical data was instrumental in justifying these human studies cochrane.org.

For psychiatric disorders such as anxiety, the translational pathway is less direct. The hypothesis for this compound's utility in these conditions stems largely from the established clinical use and mood-stabilizing properties of its parent compound, Carbamazepine, and clinical observations with Oxcarbazepine nih.gov. While specific preclinical anxiety models for this compound are not widely reported, its primary mechanism of action—stabilizing the inactivated state of voltage-gated sodium channels—is shared with drugs that have demonstrated anxiolytic properties nih.govnih.gov. This shared mechanism forms a neurobiological hypothesis for its potential clinical effects. Esthis compound acetate is noted to be under investigation for use in several neurological and psychiatric disorders, indicating that researchers are actively exploring the translation of its neuropharmacological profile to new clinical applications nih.gov.

Pharmacological Research and Biotransformation

Pharmacokinetic Research

The pharmacokinetics of licarbazepine, primarily studied in the context of its prodrugs, reveals key characteristics regarding its absorption, distribution, protein binding, and elimination.

Absorption and Bioavailability Studies

When administered as the prodrug oxcarbazepine (B1677851), this compound (as the monohydroxy derivative, MHD) is formed rapidly and extensively. Oxcarbazepine is almost completely absorbed (>95%) after oral administration, and the concentration of MHD reaches a peak in approximately 2–4 hours. taylorandfrancis.comnih.gov The oral absorption of oxcarbazepine is extensive and rapid. neupsykey.com

Esthis compound (B1671253) acetate (B1210297), another prodrug, is also well absorbed after oral administration, with a bioavailability reported to be about 16% higher than that observed after an equivalent dose of oxcarbazepine. nih.gov Esthis compound acetate is rapidly and extensively metabolized to its major active metabolite, esthis compound (S-licarbazepine), via hydrolytic first-pass metabolism. medchemexpress.comdrugbank.comnih.gov Peak plasma levels of esthis compound are typically reached within 1-4 hours after a dose. drugbank.comnih.govwikipedia.org The absorption of esthis compound acetate is not affected by food. drugbank.comnih.govwikipedia.orgresearchgate.net

Distribution Research, including Volume of Distribution

This compound (MHD) is a lipophilic compound and is widely distributed throughout the body, readily crossing the blood-brain barrier. neupsykey.commedscape.com The volume of distribution (Vd) for MHD has been reported to be between 0.3 and 0.8 L/kg. taylorandfrancis.commedscape.com For esthis compound, the apparent volume of distribution is approximately 61.3 L for a body weight of 70 kg, based on population pharmacokinetic analysis. drugbank.comnih.gov This is approximately 0.87 L/kg (61.3 L / 70 kg), which aligns with the range reported for MHD. The volume of distribution of esthis compound is also reported to be about 34 liters. j-epilepsy.org

Parameter Value (this compound/MHD) Value (Esthis compound) Source(s)
Volume of Distribution (L/kg) 0.3 - 0.8 ~0.87 (from 61.3 L/70kg) drugbank.comtaylorandfrancis.commedscape.com
Volume of Distribution (L) - ~34 or 61.3 drugbank.comnih.govj-epilepsy.org

Plasma Protein Binding Studies

This compound (MHD) has a low plasma protein binding rate, approximately 39%. taylorandfrancis.commedscape.com The pharmacologically active metabolite of oxcarbazepine, MHD, is approximately 40% bound to plasma proteins, predominantly albumin. drugbank.com Esthis compound is bound to plasma proteins at a relatively low rate of less than 40%, and this binding is independent of concentration. drugbank.comnih.govwikipedia.org In vitro studies have indicated that plasma protein binding of esthis compound is not significantly affected by the presence of other medications such as warfarin, diazepam, digoxin, phenytoin (B1677684), or tolbutamide. drugbank.com Studies on the binding of this compound enantiomers (S-Lic and R-Lic) to mouse and human plasma proteins showed that the extent of binding was around 30% and was independent of drug concentration and species. nih.gov The binding to human serum albumin (HSA) was greater than to alpha-1-acid glycoprotein (B1211001) (AGP). nih.gov There was no evidence of enantioselectivity in the binding of this compound enantiomers to plasma proteins, HSA, or AGP. nih.gov

Compound Plasma Protein Binding (%) Primary Binding Protein Source(s)
This compound (MHD) ~39-40 Albumin taylorandfrancis.commedscape.comdrugbank.com
Esthis compound <40 or ~30-40 Albumin nih.govdrugbank.comnih.govwikipedia.orgresearchgate.net

Half-life Determination in Various Populations

The plasma half-life of this compound (MHD), when formed from oxcarbazepine, is approximately 8 to 10 hours. nih.govneupsykey.commedscape.com

When formed from esthis compound acetate, the apparent plasma half-life of esthis compound is 10-20 hours in healthy subjects and 13-20 hours in epilepsy patients. drugbank.comwikipedia.orgspringermedizin.de The effective half-life of esthis compound after oral administration of esthis compound acetate has been reported as 20-24 hours. researchgate.netspringermedizin.denih.gov Steady-state plasma concentrations of esthis compound are typically attained after 4 to 5 days of once-daily dosing. drugbank.comwikipedia.orgresearchgate.netspringermedizin.de In healthy elderly and young subjects, the half-life after a single dose was 8-17 hours, while following multiple doses, it was 20-24 hours. researchgate.net

Compound Population Half-life (hours) Source(s)
This compound (MHD) - 8 - 10 nih.govneupsykey.commedscape.com
Esthis compound Healthy Subjects 10 - 20 drugbank.comwikipedia.orgspringermedizin.de
Esthis compound Epilepsy Patients 13 - 20 drugbank.comwikipedia.orgspringermedizin.de
Esthis compound Healthy Subjects (Effective) 20 - 24 researchgate.netspringermedizin.denih.gov
Esthis compound Healthy Elderly/Young (Single Dose) 8 - 17 researchgate.net
Esthis compound Healthy Elderly/Young (Multiple Dose) 20 - 24 researchgate.net

Impact of Organ Impairment on Pharmacokinetics (e.g., Renal Impairment)

Esthis compound and its metabolites are eliminated primarily via renal excretion. drugbank.comwikipedia.orgnih.govepilepsy.com Approximately two-thirds of the active metabolite, esthis compound, is excreted in the unchanged form, and one-third is excreted as a glucuronide conjugate, accounting for around 90% of the total metabolites excreted in urine. drugbank.comwikipedia.orgnih.gov

Renal clearance of esthis compound is dependent on renal function. nih.gov In patients with renal impairment, the clearance of esthis compound is reduced, and the extent of systemic exposure (AUC) increases as renal function decreases. nih.govnih.govdrugs.com Dosage adjustment is recommended for patients with renal impairment, particularly those with moderate or severe impairment (creatinine clearance <50 mL/minute). nih.govnih.govdrugs.com While the total amount of esthis compound recovered in urine within 72 hours post-dose was similar in subjects with normal and mild renal impairment, a decrease was observed in those with moderate and severe renal impairment. nih.gov Hemodialysis is effective in removing esthis compound and its metabolites from systemic circulation in patients with end-stage renal disease. nih.govdrugs.com

Moderate hepatic impairment does not appear to substantially affect the pharmacokinetics of esthis compound. nih.govdrugs.com

Organ Impairment Impact on Esthis compound Pharmacokinetics Source(s)
Renal Impairment Decreased clearance, increased systemic exposure (AUC). Impact correlates with severity. nih.govnih.govdrugs.com
Hepatic Impairment (Moderate) Not substantially affected. nih.govdrugs.com

Metabolism and Metabolite Research

This compound is a key active metabolite formed from the prodrugs oxcarbazepine and esthis compound acetate. nih.govwikipedia.orgtaylorandfrancis.comnih.gov

Oxcarbazepine is rapidly and extensively metabolized by cytosolic reductases, including members of the aldo-keto reductase family (AKR1C1, AKR1C2, AKR1C3, AKR1C4, CBR1, and CBR3), to form this compound (10-monohydroxy oxcarbazepine, MHD). drugbank.compharmgkb.org MHD exists as a racemate, with AKR1C3 and AKR1C4 preferentially forming R-MHD, while AKR1C1, AKR1C2, CBR1, and CBR3 predominantly form S-MHD. pharmgkb.org In plasma, after oxcarbazepine administration, the racemate is typically present in an approximate ratio of 80% (S)-MHD to 20% (R)-MHD. nih.govdrugbank.com

Esthis compound acetate is rapidly and extensively converted to esthis compound (S-licarbazepine) via hydrolytic first-pass metabolism, primarily in the liver. medchemexpress.comdrugbank.comnih.govepilepsy.com The systemic exposure to esthis compound after oral administration of esthis compound acetate is approximately 94% of the parent dose. nih.gov Minor active metabolites in plasma include R-licarbazepine and oxcarbazepine, which constitute less than 5% of systemic exposure. drugbank.comwikipedia.orgnih.govdrugs.com

This compound (MHD), regardless of whether it is formed from oxcarbazepine or esthis compound acetate, is primarily eliminated through further metabolism involving conjugation with uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes. taylorandfrancis.compharmgkb.orgwikipedia.org This glucuronidation pathway accounts for a significant portion of its elimination. taylorandfrancis.compharmgkb.org A small fraction (less than 4%) of MHD is oxidized to an inactive dihydroxy derivative (DHD), also called dihydroxycarbazepine (B1200040) or carbamazepine (B1668303) diol. taylorandfrancis.compharmgkb.orgglowm.com

The active metabolites, including esthis compound and R-licarbazepine, are subsequently metabolized to inactive glucuronides. drugbank.comwikipedia.orgnih.gov These glucuronides correspond to about 3% of systemic exposure. drugbank.comnih.gov

Precursor Compound Primary Metabolic Pathway Major Active Metabolite(s) Minor Metabolite(s) Further Metabolism of Active Metabolites Source(s)
Oxcarbazepine Reduction by cytosolic reductases (e.g., AKRs, CBRs) This compound (MHD) (S- and R-enantiomers) Dihydroxy derivative (DHD) Glucuronidation taylorandfrancis.comdrugbank.compharmgkb.orgwikipedia.orgglowm.com
Esthis compound Acetate Hydrolysis Esthis compound (S-Licarbazepine) R-Licarbazepine, Oxcarbazepine Glucuronidation medchemexpress.comdrugbank.comnih.govwikipedia.orgnih.govnih.govdrugs.com

Hydrolytic First-Pass Metabolism

Esthis compound acetate undergoes rapid and extensive biotransformation to its major active metabolite, esthis compound, through hydrolytic first-pass metabolism. taylorandfrancis.comnih.gov This metabolic conversion occurs rapidly, with the plasma level of the prodrug, esthis compound acetate, remaining below quantification. nih.gov Oxcarbazepine is also rapidly and extensively metabolized by cytosolic enzymes in the liver to its active metabolite, 10-hydroxycarbazepine (this compound), immediately after oral administration. taylorandfrancis.com

Formation of Active Metabolites (e.g., 10-hydroxycarbazepine, S-licarbazepine)

This compound, specifically the monohydroxy derivative (MHD) of oxcarbazepine, is formed immediately after oxcarbazepine administration and is an active metabolite contributing to its antiepileptic properties. taylorandfrancis.comschd-shimadzu.com Esthis compound acetate is primarily metabolized to (S)-licarbazepine, which is the main active metabolite responsible for anticonvulsant activity. frontiersin.orgnih.govwvu.edu While oxcarbazepine is metabolized into both (S)-licarbazepine and (R)-licarbazepine, esthis compound acetate is metabolized predominantly to the (S)-enantiomer. nih.govtandfonline.com (S)-licarbazepine represents approximately 95% of the circulating active metabolites following the first-pass hydrolysis of esthis compound acetate. frontiersin.orgnih.gov

Comparative Metabolite Profiles with Related Compounds (e.g., Carbamazepine, Oxcarbazepine)

This compound is the active metabolite shared by both oxcarbazepine and esthis compound acetate. Oxcarbazepine is rapidly and completely metabolized to R- and S-licarbazepine, collectively referred to as MHD. neupsykey.com In contrast, esthis compound acetate is primarily metabolized to (S)-licarbazepine, with only a minor conversion to oxcarbazepine, which is then partially converted to (R)-licarbazepine. nih.gov This results in a significantly higher ratio of (S)-licarbazepine to (R)-licarbazepine following esthis compound acetate administration (approximately 20:1) compared to oxcarbazepine administration (approximately 4:1). nih.gov Unlike carbamazepine, which is metabolized to the potentially toxic carbamazepine-10,11-epoxide, esthis compound acetate's metabolic pathway avoids the formation of this epoxide. tandfonline.comresearchgate.netdovepress.com This difference in metabolic profiles contributes to a lower potential for drug interactions and fewer adverse neurological effects associated with esthis compound acetate. tandfonline.comresearchgate.net

Glucuronide Conjugation Pathways

This compound and its metabolites are primarily eliminated by renal excretion, both in unchanged form and as glucuronide conjugates. wikipedia.orgdovepress.com Following administration of esthis compound acetate, esthis compound and its glucuronide conjugate account for over 90% of the total metabolites excreted in urine. dovepress.com Studies investigating the glucuronidation of esthis compound have identified that human liver microsomes produce a single Escherichia coli β-glucuronidase-sensitive esthis compound glucuronide, likely the O-glucuronide. researchgate.net Recombinant human UDP glucuronosyltransferases (UGTs), including UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B17, appear to be involved in the conjugation of esthis compound. researchgate.net UGT2B4 has demonstrated the highest affinity for this conjugation. researchgate.net Similarly, MHD can be metabolized by UGTs in the liver, intestine, and kidney, with hepatic glucuronidation being a critical pathway. researchgate.net UGT2B7 and UGT1A9 are identified as the primary UGT isoforms mediating the formation of MHD-O-glucuronide in the liver. researchgate.net

Enantioselective Biotransformation Studies

Enantioselective biotransformation of oxcarbazepine into this compound has been investigated, particularly mediated by fungi. Studies have shown that certain fungi, such as Glomerella cingulata (VA1) and Beauveria bassiana, can enantioselectively metabolize oxcarbazepine into this compound. ebi.ac.uknih.govresearchgate.net For instance, Beauveria bassiana showed an enantiomeric excess of 79% for (S)-(+)-licarbazepine, while Glomerella cingulata (VA1) achieved 100% enantiomeric excess for (S)-(+)-licarbazepine after 360 hours of incubation. ebi.ac.uknih.govresearchgate.net These studies highlight potential new routes for the production of (S)-(+)-licarbazepine. ebi.ac.uknih.govresearchgate.net Research has also explored lipase-catalyzed kinetic resolution for the preparation of esthis compound from racemic this compound. ntnu.no

Pharmacodynamic Research

This compound, particularly the (S)-enantiomer (esthis compound), exerts its pharmacodynamic effects primarily through the blockade of voltage-gated sodium channels (VGSCs). frontiersin.orgnih.gov This mechanism is thought to stabilize hyperexcited neural membranes and diminish the propagation of synaptic impulses. neupsykey.com

Dose- and Concentration-Dependent Pharmacodynamic Responses

Pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to quantify the relationships between esthis compound exposure and efficacy outcomes. simulations-plus.com Studies have indicated that esthis compound exposure influences standardized seizure frequency and the probability of response. simulations-plus.com Generally, better efficacy outcomes were predicted with increasing esthis compound exposure. simulations-plus.com For example, predicted probabilities of response increased with higher esthis compound acetate doses (which lead to higher esthis compound exposure) in clinical trials. wvu.edusimulations-plus.com

Data from a study evaluating esthis compound acetate showed a dose-dependent reduction in seizure frequency and an increase in responder rates (≥50% reduction in seizure frequency). wvu.edu

Esthis compound Acetate DoseMedian Relative Reduction in Seizure FrequencyResponder Rate (≥50% reduction)
Placebo16%13.0%
400 mg26%16.7%
800 mg36%40.0%
1200 mg45%37.1%
wvu.edu

Population PK and PD modeling also indicated that the probability of certain treatment-emergent adverse events was higher with a higher initial dose of esthis compound acetate. simulations-plus.com

Relationship between Metabolite Concentration and Therapeutic Effect

This compound, also known as 10,11-dihydro-10-hydroxycarbamazepine (MHD) or esthis compound, is the primary active metabolite responsible for the therapeutic effects of oxcarbazepine and esthis compound acetate drugs.comdrugbank.comnih.govmedrxiv.orgdrugs.comresearchgate.netdovepress.com. Research has focused on understanding the correlation between the systemic concentration of this metabolite and its efficacy in treating conditions such as partial-onset seizures researchgate.netd-nb.infonih.govdovepress.comnih.govdovepress.comnih.gov.

Studies have demonstrated that the antiepileptic effect of esthis compound acetate, mediated by its active metabolite this compound, increases with rising concentrations of this compound researchgate.netdovepress.com. A pharmacokinetic/pharmacodynamic (PK/PD) analysis indicated a correlation between increased esthis compound concentrations and a greater reduction in seizure frequency d-nb.info. This relationship exhibits moderate inter-subject variability d-nb.info.

A population PK/PD analysis utilizing data from Phase III clinical trials of esthis compound acetate further characterized the link between systemic exposure to esthis compound (measured as steady-state average concentration, C(av,ss)) and its antiepileptic activity, specifically the reduction in seizure frequency in patients with partial-onset seizures researchgate.netnih.gov. This analysis estimated the half maximal effective concentration (EC50) for esthis compound to be 9.5 μg/mL nih.gov. This concentration is comparable to the median C(av,ss) observed with a daily dose of 800 mg of esthis compound acetate, suggesting that approximately 50% of the maximal therapeutic response might be achieved at this exposure level nih.gov.

While a concentration-dependent effect has been established, some findings suggest that significant additional improvements in seizure control may be limited at concentrations exceeding those typically achieved with doses between 400 mg and 1200 mg once daily of esthis compound acetate nih.gov. Consequently, routine therapeutic drug monitoring (TDM) of this compound plasma levels may not always be considered essential for guiding dose adjustments solely based on efficacy in all patients nih.govnih.gov. However, TDM can serve as a valuable tool in specific clinical scenarios, such as assessing patient adherence to treatment or facilitating personalized dose optimization nih.gov.

Research involving oxcarbazepine, which is also extensively metabolized to this compound (MHD), corroborates the relationship between metabolite concentration and efficacy. For instance, analyses comparing immediate-release and extended-release formulations of oxcarbazepine predicted comparable efficacy at similar MHD trough concentrations (Cmin), aligning with concentration targets considered effective for seizure control in adult monotherapy trials dovepress.com.

A retrospective observational study investigating pharmacokinetic variability of this compound (the main metabolite of esthis compound acetate) in patients with refractory epilepsy found a significant correlation between the daily dose of esthis compound acetate and the resulting serum levels of this compound nih.gov. The study reported significantly different mean this compound levels across different dose groups nih.gov.

The following table summarizes mean this compound serum levels observed at different esthis compound acetate daily doses in a clinical practice setting:

Esthis compound Acetate Daily DoseMean this compound Serum Level (µg/mL)
400 mg7.66
800 mg16.56
1200 mg20.80

Data derived from a retrospective analysis in patients with refractory epilepsy. nih.gov

The relationship between this compound concentration and therapeutic effect underscores the importance of achieving adequate systemic exposure to the active metabolite for optimal seizure control. However, the utility and necessity of routine therapeutic drug monitoring may vary depending on the clinical context and individual patient factors.

Analytical Methodologies in Licarbazepine Research

Chromatographic Techniques

Chromatographic methods are widely used for the separation, identification, and quantification of Licarbazepine in various matrices due to their high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique utilized for the analysis of this compound, often coupled with UV detection (HPLC-UV). Several HPLC methods have been developed for the determination of this compound in human serum or plasma. nih.govmdpi.comnih.gov These methods are designed to be simple, cost-effective, and reliable for therapeutic drug monitoring. nih.gov

A validated reversed-phase HPLC-UV method for this compound monitoring in human serum involved protein precipitation with methanol (B129727) for sample preparation. nih.gov Separation was achieved on a reversed-phase C18 column using an isocratic mobile phase of 50 mM sodium-dihydrogen-phosphate-monohydrate/acetonitrile (B52724) (70:30, v/v) at a flow rate of 0.9 mL/min and 30°C. nih.gov Detection was performed at 210 nm. nih.gov This method demonstrated linearity over a range of 0.2-50.0 μg/mL with a correlation coefficient (r²) of 0.998. nih.gov The within-day precision and accuracy were evaluated, showing a coefficient of variation <5.03% and bias <-4.92%. nih.gov Recovery ranged from 99.49 to 104.52%, and the limit of detection was 0.0182 μg/mL. nih.gov

Another HPLC-UV method was developed for the simultaneous quantification of Carbamazepine (B1668303), Oxcarbazepine (B1677851), Esthis compound (B1671253) acetate (B1210297), and their main metabolites, including this compound, in human plasma. nih.govresearchgate.net This method utilized solid-phase extraction and a reverse-phase C18 column. nih.govresearchgate.net The mobile phase consisted of water, methanol, and acetonitrile in a ratio of 64:30:6, pumped at 1 mL/min at 40°C. researchgate.net Detection was performed at 235 nm. researchgate.net The method was validated and showed linearity over the range of 0.1–60 μg/mL for this compound. nih.govresearchgate.net

Here is a summary of data from HPLC methods:

Method TypeSample MatrixSample PreparationColumn TypeMobile PhaseDetection Wavelength (nm)Linear Range (μg/mL)LOD (μg/mL)Recovery (%)
RP-HPLC-UVHuman SerumProtein PrecipitationC1850 mM NaH₂PO₄·H₂O/Acetonitrile (70:30, v/v)2100.2-50.00.9980.018299.49-104.52
HPLC-UVHuman PlasmaSolid-Phase ExtractionC18Water/Methanol/Acetonitrile (64:30:6)2350.1-60>0.997Not specifiedNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique frequently used for the quantification of this compound, particularly in biological matrices where high sensitivity and selectivity are required to differentiate it from related compounds and matrix interferences. nih.govnih.govcolab.wsresearchgate.net

An LC-MS/MS method was developed and validated for the simultaneous quantification of esthis compound acetate, esthis compound (S-Licarbazepine), R-Licarbazepine, and oxcarbazepine in human plasma. nih.gov Analytes were extracted using solid-phase extraction. nih.gov Chromatographic separation was achieved using a chiral phase column (Daicel CHIRALCEL OD-H) with a mobile phase of 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v). nih.gov Quantification was performed by positive ion electrospray ionization mass spectrometry. nih.gov The method showed linearity over the range of 50.0-25,000.0 ng/mL (0.05-25 μg/mL) for S-Licarbazepine and R-Licarbazepine. nih.gov The intra- and inter-day coefficient of variation in plasma was less than 7.7% for S-Licarbazepine and less than 12.6% for R-Licarbazepine. nih.gov Accuracy was between 98.7% and 107.2% for all quantified compounds. nih.gov The lower limit of quantification (LLOQ) was 50.0 ng/mL (0.05 μg/mL) for this compound enantiomers. nih.gov

An improved LC-MS/MS assay for this compound (MHD) in serum utilized a ¹³C-labeled internal standard. nih.govresearchgate.net Sample preparation involved protein precipitation with acetonitrile. nih.gov The method demonstrated acceptable accuracy and linearity across the analytical measuring range of 1 to 60 μg/mL. nih.govresearchgate.net Inter- and intra-run precision was less than 6% at three tested concentrations. nih.govresearchgate.net The limit of detection was determined to be 0.5 μg/mL. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers enhanced speed and sensitivity compared to conventional HPLC-MS/MS, making it suitable for high-throughput analysis of this compound and related compounds. oup.comresearchgate.netrfppl.co.in

A rapid UPLC-MS/MS method was developed for the simultaneous measurement of several antiepileptic drugs, including this compound (MHD), in serum. oup.com The method involved adding serum samples to acetonitrile in the presence of deuterated internal standards for protein precipitation. oup.com Chromatographic separation was achieved on a C18 column. oup.com Quantification was performed using positive-mode electrospray ionization and collision-induced dissociation MS. oup.com The total run time was 3 minutes. oup.com The assay range was 0.1 μg/mL to 100 μg/mL and was linear (r² > 0.999). oup.com Accuracy and precision were acceptable, with %DEV and %CV less than 15% at tested levels above the LLOQ. oup.com

Another UPLC-MS/MS method was developed for the simultaneous estimation of Oxcarbazepine and its metabolite this compound (MHD) in human plasma using a deuterated internal standard. researchgate.net This method utilized a simplified extraction protocol involving simultaneous protein and phospholipids (B1166683) precipitation. researchgate.net Separation was achieved on an Intersil® RP-HPLC column using a mobile phase mixture of acetonitrile, methanol, and 100 mM ammonium (B1175870) acetate in water. researchgate.net Detection was performed by tandem mass spectrometry. researchgate.net The method was linear over the range of 0.5 - 40 µg/mL for MHD. researchgate.net

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is an analytical technique that separates components based on their differential migration in an electric field. It offers high separation efficiency and low sample and solvent consumption. diva-portal.orgresearchgate.net CE, particularly chiral CE, has been applied to the analysis of this compound, especially for the separation of its enantiomers. diva-portal.orgnih.govresearchgate.net

A chiral CE method was developed for the simultaneous separation of oxcarbazepine and this compound (Lic) enantiomers. nih.govresearchgate.net This method was used to monitor the enantioselective biotransformation of oxcarbazepine by fungi. nih.govresearchgate.net Electrophoretic separations were performed using a Tris-phosphate buffer solution (pH 2.5) containing β-cyclodextrin phosphate (B84403) sodium salt as a chiral selector. nih.govresearchgate.net A voltage of -20 kV was applied, and the capillary temperature was maintained at 15°C. nih.govresearchgate.net The method was linear over the concentration range of 75-900 ng/mL for each Lic enantiomer. nih.govresearchgate.net Within-day precision and accuracy were evaluated, with RSD and relative errors lower than 15%. nih.govresearchgate.net

Electrophysiological Recording Methods (e.g., Whole-Cell Patch Clamp)

Electrophysiological recording methods, such as whole-cell patch clamp, are essential for studying the functional effects of this compound on ion channels, particularly voltage-gated sodium channels, which are its proposed target. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.netbiorxiv.orgyok.gov.tr

Whole-cell patch clamp recording has been used to investigate the electrophysiological effects of S-Licarbazepine (S-Lic) on Naᵥ1.5 channels. frontiersin.orgnih.govresearchgate.netbiorxiv.org These studies utilized cell lines endogenously expressing or stably over-expressing specific Naᵥ1.5 splice variants. frontiersin.orgnih.govresearchgate.net By applying voltage steps and recording the resulting ionic currents, researchers can assess the impact of S-Licarbazepine on channel function, including parameters like transient and persistent sodium current, voltage-dependence of fast inactivation, and recovery from channel inactivation. frontiersin.orgnih.govresearchgate.net For instance, studies have shown that S-Licarbazepine inhibits transient and persistent Na⁺ current, hyperpolarizes the voltage-dependence of fast inactivation, and slows the recovery from channel inactivation in Naᵥ1.5 channels. frontiersin.orgnih.govresearchgate.net

Electrophysiological analyses using voltage-clamp recordings in neuroblastoma cell lines have also been employed to assess the effects of S-Licarbazepine on wild-type and variant Naᵥ1.6 channels. yok.gov.tr These studies provide insights into the molecular mechanisms underlying this compound's anticonvulsant activity. yok.gov.tr

Application of Analytical Methods for Therapeutic Drug Monitoring

Therapeutic Drug Monitoring (TDM) of this compound is important due to interpatient variability in pharmacokinetics and to optimize treatment outcomes. nih.govmdpi.comnih.govresearchgate.netcolab.wsoup.comoup.commdpi.com The analytical methods discussed above, particularly HPLC and LC-MS/MS, are routinely applied for the quantification of this compound in biological fluids for TDM purposes. nih.govnih.govmdpi.comnih.govresearchgate.netcolab.wsoup.com

Validated HPLC-UV methods have been successfully applied to serum samples of patients under oxcarbazepine treatment for TDM of this compound. nih.gov LC-MS/MS and UPLC-MS/MS methods offer the sensitivity and specificity required for accurate quantification of this compound in plasma or serum, even at low concentrations, which is crucial for effective TDM, especially in sensitive populations or in cases of polytherapy. nih.govcolab.wsresearchgate.netoup.comresearchgate.netoup.commdpi.com These methods allow for the determination of this compound concentrations within the therapeutic range and can help guide dosage adjustments. nih.govnih.govresearchgate.netcolab.wsoup.comresearchgate.net Retrospective data analysis using LC-MS/MS methods has been used to compare the distribution of this compound concentrations in adult versus pediatric patients, providing valuable information for TDM in different age groups. nih.govoup.com

Therapeutic Potential and Clinical Research Directions

Epilepsy and Seizure Disorders Research

Licarbazepine, primarily studied in its prodrug form esthis compound (B1671253) acetate (B1210297) (ESL), has been investigated extensively for its potential in treating epilepsy and seizure disorders. ESL is rapidly and extensively metabolized to this compound following oral administration. dovepress.com

Adjunctive Therapy in Partial-Onset Seizures

Clinical trials have evaluated the efficacy of esthis compound acetate as adjunctive therapy in adults with partial-onset seizures, with or without secondary generalization, that are not well-controlled by existing antiepileptic drugs. dovepress.comtandfonline.comresearchgate.netnih.gov The development program for esthis compound acetate included Phase II and Phase III multicenter, randomized, double-blind, placebo-controlled clinical trials. tandfonline.comresearchgate.net These studies consistently demonstrated that esthis compound acetate, at doses typically ranging from 800 mg to 1200 mg once daily, is effective as adjunctive therapy for adults with refractory partial-onset seizures. dovepress.comresearchgate.netnih.gov

Impact on Seizure Frequency and Responder Rates in Clinical Trials

Clinical trials have shown a significant impact of esthis compound acetate on reducing seizure frequency and increasing responder rates in patients with partial-onset seizures. In pooled analyses of Phase III pivotal trials, the median relative reduction in standardized seizure frequency was reported to be 33.4% and 37.8% in the 800 mg and 1200 mg daily dose groups, respectively, compared to placebo. dovepress.comtandfonline.com Responder rates (defined as a ≥50% reduction in seizure frequency from baseline) in these trials ranged between 33.8% and 43.1% for the 800 mg and 1200 mg doses. dovepress.comtandfonline.comresearchgate.net

Data from a pooled analysis of three Phase III studies involving 1410 patients showed median changes in standardized seizure frequency with esthis compound acetate 800 mg and 1200 mg of -31.2% and -33.3%, respectively. researchgate.net In one Phase II study, 54% of patients treated daily with esthis compound acetate responded to therapy, compared to 28% in the placebo group. d-nb.info

Interactive Table 1: Seizure Frequency Reduction and Responder Rates in Phase III Trials (Pooled Analysis)

Esthis compound Acetate DoseMedian Relative Reduction in Standardized Seizure FrequencyResponder Rate (≥50% Reduction)
800 mg daily33.4% dovepress.comtandfonline.com33.8% dovepress.comtandfonline.com
1200 mg daily37.8% dovepress.comtandfonline.com43.1% dovepress.comtandfonline.com

Long-term open-label extension studies have shown sustained effects, with median seizure frequency decreasing by 32–39% in the initial weeks and between 37% and 56% thereafter. dovepress.comtandfonline.com Responder rates in these long-term studies ranged from 37–41% initially, increasing to 38% to 53% per 12-week interval. dovepress.comtandfonline.comsemanticscholar.org The proportion of seizure-free patients per 12-week interval in these studies ranged between 5.0% and 12.5%. dovepress.comtandfonline.comsemanticscholar.org

Interactive Table 2: Seizure Outcomes in Long-Term Extension Studies

OutcomeInitial Weeks (1-4)Subsequent 12-Week Intervals
Median Seizure Frequency Reduction32-39% dovepress.comtandfonline.com37-56% dovepress.comtandfonline.com
Responder Rate (≥50% Reduction)37-41% dovepress.comtandfonline.comsemanticscholar.org38-53% dovepress.comtandfonline.comsemanticscholar.org
Seizure-Free PatientsNot specified5.0-12.5% dovepress.comtandfonline.comsemanticscholar.org

Long-term Efficacy and Safety Studies in Epilepsy

Open-label extension studies following the initial placebo-controlled trials have provided data on the long-term efficacy and safety of esthis compound acetate as adjunctive therapy in adults with partial-onset seizures. These studies have demonstrated sustained therapeutic effect over extended periods, with some studies following patients for up to a year or more. dovepress.comtandfonline.comd-nb.infonih.govresearchgate.net For instance, a 1-year open-label extension study involving 314 patients showed that 76.6% completed the year of treatment. nih.gov The study reported sustained reductions in median seizure frequency and consistent responder rates throughout the observation period. nih.govresearchgate.net

Long-term studies also explored esthis compound acetate as monotherapy for newly diagnosed focal epilepsy, demonstrating sustained efficacy and tolerability over a 2-year period in an open-label extension study. nih.gov Responder rates remained above 80% in both groups (those who received ESL throughout and those who transitioned from carbamazepine). nih.gov Seizure freedom rates were 90.6% in the group that received ESL in the double-blind trial and continued ESL in the open-label extension. nih.gov

Precision Medicine Approaches for Genetic Epilepsies (e.g., SCN8A variants)

Research is exploring the potential of this compound, specifically the S-licarbazepine enantiomer, as a precision therapy for genetic epilepsies caused by variants in the SCN8A gene. biorxiv.orgbiorxiv.orgnih.gov SCN8A variants, which encode for NaV1.6 channels, are associated with a spectrum of neuropsychiatric disorders, including intractable epileptic seizures. biorxiv.orgbiorxiv.orgnih.gov Standard anticonvulsant treatments often have limited impact on the course of these diseases. biorxiv.orgbiorxiv.orgnih.gov

In vitro studies using neuroblastoma cells and murine primary hippocampal neuron cultures have investigated the effects of S-licarbazepine on different gain-of-function NaV1.6 variants linked to various phenotypes of SCN8A-related disorders. biorxiv.orgbiorxiv.orgnih.gov These studies indicate that S-licarbazepine enhances the slow inactivation of NaV1.6 channels, including the wildtype and tested variants. biorxiv.orgbiorxiv.orgnih.gov Importantly, S-licarbazepine also exhibited variant-specific effects, such as partially reversing pathologically slowed fast inactivation dynamics in certain variants (A1622D and M1760I) and showing a trend to reduce enhanced persistent Na+ current in another variant (A1622D). biorxiv.orgbiorxiv.orgnih.gov These findings suggest that S-licarbazepine has the potential for personalized therapeutic approaches aimed at correcting the specific pathophysiological mechanisms underlying SCN8A-related diseases. biorxiv.orgbiorxiv.orgnih.gov

Mood Stabilization Research in Bipolar Disorder

This compound has been explored for its potential mood-stabilizing effects in the context of bipolar disorder. wikipedia.orgnih.gov Some research includes this compound in a category of drugs that have been tested for bipolar disorder but have not displayed clear evidence of either harm or benefit, classifying them as "not worsening" agents based on a theoretical model for mood stabilizers. medrxiv.orgmedrxiv.org This places this compound in a group with other agents like gabapentin, oxcarbazepine (B1677851), and verapamil (B1683045) in this specific classification framework. medrxiv.orgmedrxiv.org While oxcarbazepine, the parent compound of this compound, has shown some promise as a mood stabilizer, particularly in treating acute mania and potentially bipolar depression as add-on therapy, the efficacy of esthis compound (and thus this compound) in bipolar disorder remains largely unknown based on some reviews. nih.govclinicaltrials.eu Further controlled studies are needed to fully evaluate the role of this compound in mood stabilization for bipolar disorder. nih.gov

Neuropathic Pain Research

Research has also investigated the potential of esthis compound acetate for the treatment of neuropathic pain, headache, and cranial neuralgia. elsevier.esresearchgate.net However, the available evidence is considered insufficient to recommend esthis compound acetate for these conditions. elsevier.esresearchgate.net Most of the supporting data comes from open and observational studies with small sample sizes and a lack of control groups. elsevier.esresearchgate.net

Interactive Table 3: Summary of Neuropathic Pain Research Findings for Esthis compound Acetate

ConditionStudy TypeKey Finding
Neuropathic Pain (General)Open and Observational StudiesFavorable results in some small studies, but evidence is insufficient. elsevier.esresearchgate.net
Painful Diabetic NeuropathyClinical TrialsNo statistically significant decrease in pain intensity vs placebo in some trials. elsevier.es
Postherpetic NeuralgiaClinical TrialsNo statistically significant decrease in pain intensity vs placebo in some trials. elsevier.es
Neuropathic Pain due to RadiculopathyOxcarbazepine trials (this compound is a metabolite)No significant efficacy for oxcarbazepine in one trial. nih.gov

This compound is a chemical compound that has been the subject of research for its potential therapeutic applications, primarily due to its activity as a voltage-gated sodium channel blocker. It is an active metabolite of oxcarbazepine and is closely related to esthis compound, with S-licarbazepine being the main active enantiomer of esthis compound acetate. wikipedia.orgbiorxiv.org While its role in epilepsy is well-established, investigations have extended to its potential in other neurological conditions and its inhibitory effects on specific ion channels implicated in diseases like cancer.

Investigation of this compound in Other Neurological Disorders

This compound, and its related compounds like esthis compound acetate, have been explored for their potential therapeutic effects beyond their primary use as anticonvulsants in epilepsy. The mechanism of action, primarily the modulation of voltage-gated sodium channels, suggests potential applicability in conditions where neuronal excitability is a key factor.

Research indicates that esthis compound acetate is under investigation for use in children with focal epilepsies and patients with newly diagnosed focal epilepsies. nih.gov Furthermore, its potential applications may extend to other neurological and psychiatric disorders, such as neuropathic pain, anxiety, migraine, and mania. nih.govontosight.ai Although clinical studies are ongoing in these areas, current data on the efficacy and safety of esthis compound in pediatric populations are limited, with one published trial analyzing its pharmacokinetics, efficacy, and tolerability in a small group of drug-resistant pediatric patients. nih.gov This exploratory study observed a dose-dependent decrease in seizure frequency. nih.gov

Some channelopathies, which are disorders caused by dysfunction of ion channels, can lead to neurological conditions beyond epilepsy. researchgate.net Given that this compound and its related compounds act on voltage-gated sodium channels, research is exploring their potential in treating certain channelopathies. Specifically, S-licarbazepine has shown potential as a precision therapy for SCN8A-related neuropsychiatric disorders in in vitro studies. biorxiv.org Variants in the SCN8A gene, which encodes the NaV1.6 voltage-gated sodium channel, are associated with neurodevelopmental disorders including developmental and epileptic encephalopathy. researchgate.netbiorxiv.org In vitro data suggest that S-licarbazepine may hold potential for patients with select voltage-gated sodium channel gain-of-function variants underlying these disorders, demonstrating substance-specific and potentially variant-specific effects that could contribute to functional compensation of distinct channel biophysical properties. biorxiv.org

Potential as Invasion Inhibitor in Cancer Research (e.g., NaV1.5 expression)

Emerging research has investigated the potential of dibenzazepine (B1670418) carboxamides, including compounds related to this compound, for their potential anticancer properties. researchgate.netresearchgate.net This area of research is supported by both in vitro and in vivo evidence. researchgate.netresearchgate.net

A key focus in cancer research related to this compound is its inhibitory effect on the NaV1.5 channel. biorxiv.orgnih.govfrontiersin.orgnih.govresearchgate.net The NaV1.5 sodium channel isoform is not only crucial for the cardiac action potential but is also expressed in various cancer cells, such as those in breast and colon carcinomas. nih.govfrontiersin.org In these cancer cells, NaV1.5 activity, particularly the persistent sodium current, has been shown to promote invasion and metastasis. researchgate.netnih.govfrontiersin.org

Studies using whole-cell patch clamp recording have investigated the electrophysiological effects of esthis compound acetate and S-licarbazepine on NaV1.5 channels in model systems, including MDA-MB-231 metastatic breast carcinoma cells (which endogenously express the "neonatal" NaV1.5 splice variant) and HEK-293 cells over-expressing the "adult" NaV1.5 splice variant. biorxiv.orgnih.govfrontiersin.orgnih.govresearchgate.net These studies have demonstrated that both esthis compound acetate and S-licarbazepine inhibit transient and persistent sodium currents, hyperpolarize the voltage-dependence of fast inactivation, and slow the recovery from channel inactivation in NaV1.5. biorxiv.orgnih.govfrontiersin.orgnih.govresearchgate.net These findings highlight the potent inhibitory effects of esthis compound acetate and S-licarbazepine on the NaV1.5 isoform. biorxiv.orgnih.govfrontiersin.orgnih.govresearchgate.net

The observation that numerous cancer cells express NaV1.5 and that voltage-gated sodium channels can potentiate invasion and metastasis suggests that inhibiting these channels may be effective in cancer control. researchgate.netnih.govfrontiersin.org Preclinical models have shown that inhibiting NaV1.5 with other voltage-gated sodium channel inhibitors can reduce tumor growth, invasion, and metastasis. frontiersin.org Thus, the demonstrated inhibitory effects of S-licarbazepine on NaV1.5 pave the way for future investigations into its potential as an invasion inhibitor in cancer research. biorxiv.orgnih.govfrontiersin.orgnih.govresearchgate.net

Interaction with NaV1.5 can also contribute to other physiological effects; for instance, the inhibitory effects of esthis compound acetate and S-licarbazepine on the NaV1.5 isoform have been suggested as a possible explanation for the prolonged PR interval observed in some patients treated with esthis compound acetate. biorxiv.orgnih.govfrontiersin.orgnih.govresearchgate.net

While the primary mechanism of action explored in cancer research for this compound-related compounds is voltage-gated sodium channel blockade, other potential mechanisms have been suggested for dibenzazepine carboxamides, including apoptosis induction and inhibition of HDAC, Wnt/β-Catenin signaling, and nuclear factor kappa B (NF-κB) activity. researchgate.netresearchgate.net Some studies also suggest that these drugs might inactivate motility proteins necessary for cell migration. researchgate.net

Future Directions in Licarbazepine Research

Further Elucidation of Molecular Mechanisms and Targets

While licarbazepine is known to block voltage-gated sodium channels, ongoing research aims to fully elucidate its precise molecular mechanisms and identify the specific channel subtypes and states with which it interacts most effectively. Studies indicate that S-licarbazepine, the main active enantiomer, primarily enhances the slow inactivation of voltage-gated sodium channels. biorxiv.orgfrontiersin.orgresearchgate.net This mechanism is distinct from conventional sodium channel blockers like phenytoin (B1677684) or carbamazepine (B1668303), which primarily block the fast inactivation state. researchgate.net

Further research is needed to understand the implications of this enhanced slow inactivation across different neuronal populations and pathological states. Investigations into the interaction of this compound with specific sodium channel isoforms (e.g., Naᵥ1.1, Naᵥ1.2, Naᵥ1.3, Naᵥ1.6, Naᵥ1.7, Naᵥ1.8, and Naᵥ1.5) are ongoing to determine isoform-specific effects and potential therapeutic advantages. frontiersin.org For instance, studies have shown that S-licarbazepine potently inhibits the Naᵥ1.5 isoform, which is expressed in cardiac tissue and also in various cancer cells. frontiersin.org Understanding these interactions at a refined level could reveal new therapeutic targets and refine the understanding of its action in existing indications.

Development of Novel Analytical Techniques

Accurate and sensitive quantification of this compound and its related compounds in biological matrices is crucial for both research and potential therapeutic drug monitoring. Future research in this area focuses on developing novel analytical techniques that offer improved sensitivity, specificity, and efficiency.

Methods such as high-performance liquid chromatography (HPLC) coupled with various detection methods, including diode-array detection (DAD) and mass spectrometry (MS/MS), are being refined and developed for simultaneous quantification of this compound and other antiepileptic drugs and their metabolites. researchgate.netresearchgate.netmdpi.comnih.gov The development of enantioselective methods is particularly important to distinguish and quantify the individual this compound enantiomers (S-licarbazepine and R-licarbazepine), as they may have different pharmacological profiles. researchgate.net Research is also exploring alternative biological matrices, such as saliva, for less invasive therapeutic drug monitoring, requiring the development and validation of suitable analytical methods for these sample types. nih.gov

Recent analytical developments include HPLC-DAD methods capable of simultaneously quantifying multiple antiepileptic drugs, including S-licarbazepine, in human saliva. nih.gov These methods demonstrate satisfactory recovery ranges and statistically significant correlations with plasma concentrations, supporting their potential use in therapeutic drug monitoring. nih.gov

Exploration of Additional Therapeutic Applications

Beyond its established use, the unique pharmacological profile of this compound suggests potential in treating other conditions. Future research is directed towards exploring these additional therapeutic applications.

Given its action on voltage-gated sodium channels, which are implicated in various neurological and psychiatric disorders, this compound's potential in conditions other than its primary indication is being investigated. wikipedia.org The role of voltage-gated sodium channels in pain pathways and certain psychiatric conditions, such as bipolar disorder, suggests potential areas for exploration. wikipedia.orgresearchgate.net Furthermore, the observed inhibition of the Naᵥ1.5 channel, which is expressed in some cancer cells and linked to invasion and metastasis, opens avenues for investigating this compound and its enantiomers as potential anti-cancer agents. frontiersin.orgresearchgate.netfrontiersin.org Research into the potential of dibenzazepine (B1670418) carboxamides, including the class to which this compound belongs, in oncology is an emerging area. researchgate.netfrontiersin.org

Personalized Therapeutic Regimens and Variant-Specific Modulation

Genetic variations in ion channel genes can influence disease susceptibility and response to channel-blocking drugs like this compound. Future research aims to develop personalized therapeutic regimens based on an individual's genetic makeup and the specific functional consequences of identified genetic variants. biorxiv.orgdctabudhabi.aenih.gov

Studies are investigating the effects of this compound, particularly S-licarbazepine, on specific variants of sodium channels, such as those in the SCN8A gene, which are associated with various neuropsychiatric disorders, including intractable epilepsy, developmental delay, and intellectual disability. biorxiv.orgdctabudhabi.aenih.govbiorxiv.org Research has shown that S-licarbazepine can exhibit variant-specific effects, modulating both hyperexcitability and hypoexcitability associated with different SCN8A variants. dctabudhabi.aenih.gov This highlights the potential for optimizing treatment outcomes and minimizing adverse effects by tailoring therapy to the specific channel dysfunction caused by a patient's genetic variant. dctabudhabi.aenih.gov Personalized approaches are considered key to improving treatment success in channelopathies. biorxiv.orgnih.govbiorxiv.org

Long-Term Outcome Studies and Real-World Evidence

While clinical trials provide valuable data on efficacy and safety, long-term outcome studies and the collection of real-world evidence are essential to fully understand the sustained effects of this compound in diverse patient populations and in routine clinical practice.

Future research will focus on gathering data from larger cohorts over extended periods to assess long-term efficacy, treatment retention rates, and the impact on patient quality of life. tandfonline.comd-nb.infodovepress.comdovepress.comtandfonline.com Real-world studies complement controlled trials by providing insights into the effectiveness and tolerability of this compound in heterogeneous patient groups with various comorbidities and concomitant medications. dovepress.comtandfonline.com These studies can help identify factors influencing treatment response and retention in a broader clinical setting. tandfonline.com Pooled analyses of real-world data are being conducted to provide more robust evidence on treatment outcomes outside of controlled trial environments. tandfonline.com

Q & A

Q. How can researchers enhance reproducibility when sharing this compound datasets?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, pharmacokinetic curves, and code for statistical models in repositories like Figshare. Use standardized metadata templates (e.g., ISA-Tab) and cite datasets with DOIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.